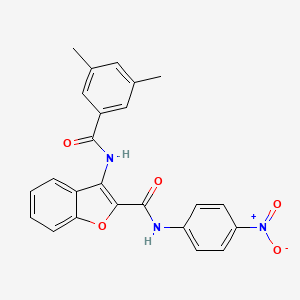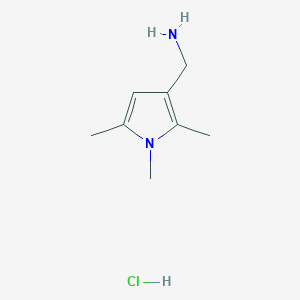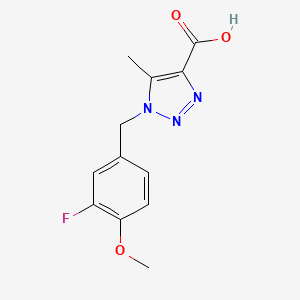
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of the quinoline class of compounds. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound is not directly mentioned in the provided papers, but the papers discuss related quinoline derivatives and their syntheses, which can provide insights into the potential properties and applications of the compound of interest.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions starting from simple precursors. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, beginning with commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate . Another paper reports the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate via a Friedländer reaction . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate chlorobenzylamino and fluoro substituents at the relevant positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The specific substituents on the quinoline core can significantly influence the compound's properties and reactivity. For example, the presence of a fluorine atom, as in the compound of interest, can affect the electron distribution and thus the chemical behavior of the molecule. The crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The papers provided do not detail specific reactions for the compound of interest, but they do describe reactions of similar compounds. For instance, the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves the selective formation of an azide at the C-7 position, followed by reduction to form the corresponding amine . Such reactions could be relevant for further functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties. The papers do not provide specific data on the physical and chemical properties of the compound of interest, but they do report on related compounds. For example, the thermal stability of a quinoline derivative was assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . Such studies are essential for determining the suitability of these compounds for various applications, including pharmaceuticals.
Applications De Recherche Scientifique
Chemical Characterization and Spectroscopy
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been studied for their spectral characteristics. For example, Podányi et al. (1996) conducted an NMR study on halogenated 1,4-Dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing valuable data on chemical shifts and coupling constants, which are essential for understanding the molecular structure and properties of these compounds (Podányi et al., 1996).
Antibacterial Agents
Several studies have explored the antibacterial potential of quinoline derivatives. For instance, Krishnakumar et al. (2012) reported on the synthesis of ethyl-2-chloroquinoline-3-carboxylates and their moderate antibacterial activity against specific bacterial strains (Krishnakumar et al., 2012). Similarly, Desai et al. (2007) synthesized new quinazolines, including derivatives of this compound, showing significant antimicrobial properties (Desai et al., 2007).
Synthesis and Structural Studies
The synthesis of such compounds is a critical area of research. Bao-an (2012) detailed the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminum metal as a catalyst under specific conditions, highlighting an efficient synthesis pathway (Bao-an, 2012). Mekheimer et al. (2005) explored the synthesis of thienoquinolines, which are structurally related to this compound, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Mekheimer et al., 2005).
Potential in Drug Discovery
Riadi et al. (2021) synthesized a new quinazolinone-based derivative, highlighting its potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests the potential of this compound derivatives in cancer research and drug development (Riadi et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by the addition of an ethyl ester group to the resulting product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "diethyl sulfate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine and ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add diethyl sulfate to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1251562-07-8 |
Formule moléculaire |
C19H16ClFN2O3 |
Poids moléculaire |
374.8 |
Nom IUPAC |
ethyl 4-[(4-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-9-13(21)7-8-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
Clé InChI |
UTIKDAOAWAXUSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)


![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

